molecular formula C11H18N4O2S B3842903 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(methylsulfonyl)piperidine

4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(methylsulfonyl)piperidine

Cat. No. B3842903
M. Wt: 270.35 g/mol
InChI Key: GIAWBDRHKYCTQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(methylsulfonyl)piperidine is a chemical compound that has gained attention in the scientific community due to its potential in various research applications. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(methylsulfonyl)piperidine is not fully understood. However, it has been suggested that this compound may interact with various enzymes and receptors in the body, leading to its observed biological activity.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(methylsulfonyl)piperidine exhibits various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, as well as potential anticancer activity. Additionally, this compound has been studied for its potential in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(methylsulfonyl)piperidine in lab experiments is its ease of synthesis. The click chemistry method used to synthesize this compound is relatively simple and can be performed under mild conditions. Additionally, this compound has shown potential in various research applications. However, one of the limitations of using this compound in lab experiments is its limited solubility in certain solvents, which can make it difficult to work with in certain experiments.

Future Directions

There are many future directions for the study of 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(methylsulfonyl)piperidine. One potential area of interest is in the development of this compound as a drug candidate for the treatment of various diseases. Additionally, this compound can be further studied for its potential in the field of materials science, where it can be used as a building block for the synthesis of various functional materials. Further studies can also be conducted to better understand the mechanism of action of this compound and its potential in the treatment of various neurological disorders.
In conclusion, 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(methylsulfonyl)piperidine is a chemical compound that has shown potential in various research applications. Its synthesis method is relatively simple, and it has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. There are many future directions for the study of this compound, and it has the potential to be a valuable tool in the fields of medicinal chemistry and materials science.

Scientific Research Applications

4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(methylsulfonyl)piperidine has been studied for its potential in various research applications. One of the main areas of interest is in the field of medicinal chemistry, where this compound has shown potential as a drug candidate for the treatment of various diseases. It has also been studied for its potential in the field of materials science, where it can be used as a building block for the synthesis of various functional materials.

properties

IUPAC Name

4-(4-cyclopropyltriazol-1-yl)-1-methylsulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2S/c1-18(16,17)14-6-4-10(5-7-14)15-8-11(12-13-15)9-2-3-9/h8-10H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIAWBDRHKYCTQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)N2C=C(N=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(methylsulfonyl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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